REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].C1(C)C=CC=CC=1.C1COCC1.[C:19]1([C:25]2([C:29]#[N:30])[CH2:28][CH2:27][CH2:26]2)[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.[OH-].[Na+]>C1COCC1.O>[C:19]1([C:25]2([CH2:29][NH2:30])[CH2:28][CH2:27][CH2:26]2)[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:0.1.2.3.4.5,6.7,9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
toluene THF
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C.C1CCOC1
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1(CCC1)C#N
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
270 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added dropwise during 20 minutes
|
Duration
|
20 min
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
before heating
|
Type
|
TEMPERATURE
|
Details
|
to reflux during 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling at about 5° C.
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The organic phase is extracted with a N HCl solution
|
Type
|
EXTRACTION
|
Details
|
is extracted with dichloromethane, which
|
Type
|
WASH
|
Details
|
after washing with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over Na2SO4 and concentration
|
Type
|
CUSTOM
|
Details
|
gives a reddish liquid which
|
Type
|
DISTILLATION
|
Details
|
is purified by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1(CCC1)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 68.65 g | |
YIELD: PERCENTYIELD | 81.3% | |
YIELD: CALCULATEDPERCENTYIELD | 74.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |